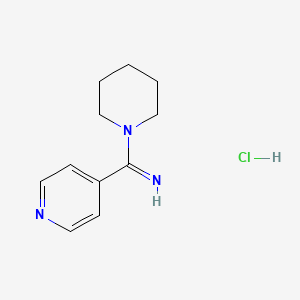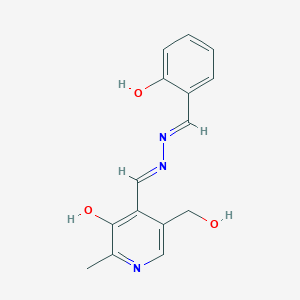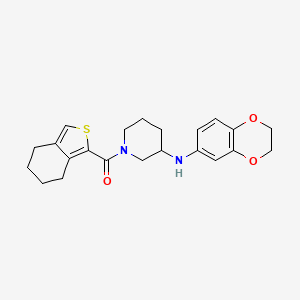
1-(1-piperidinyl)-1-(4-pyridinyl)methanimine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-piperidinyl)-1-(4-pyridinyl)methanimine hydrochloride, commonly known as PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of PMP involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
PMP has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, PMP has also been shown to modulate the activity of other neurotransmitters such as dopamine and serotonin. These effects can lead to improvements in mood, motivation, and overall cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PMP for lab experiments is its high solubility in water and other polar solvents. This makes it easy to prepare solutions of known concentrations for use in experiments. However, one of the limitations of PMP is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on PMP. One area of interest is in the development of new drugs for the treatment of neurological disorders. PMP has shown promise as a potential therapeutic agent for Alzheimer's and Parkinson's disease, and further research is needed to explore its full potential in this area. Other potential future directions for research on PMP include its use as a tool for studying the role of acetylcholine in cognitive function and the development of new methods for synthesizing and modifying PMP to improve its properties and potential applications.
Conclusion:
In conclusion, PMP is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PMP have been discussed in this paper. Further research is needed to fully explore the potential of PMP in various fields of scientific research.
Synthesemethoden
The synthesis of PMP involves the reaction of 4-pyridinecarboxaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. PMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function.
Eigenschaften
IUPAC Name |
piperidin-1-yl(pyridin-4-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(10-4-6-13-7-5-10)14-8-2-1-3-9-14;/h4-7,12H,1-3,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJDVRSEJALDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-chloro-6-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6100344.png)

![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6100351.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100359.png)
![[1-(9H-fluoren-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6100362.png)
![3,6-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6100376.png)

![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B6100386.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6100398.png)
![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{[(4-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6100414.png)

![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)
